molecular formula C13H12O3S B6372013 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95% CAS No. 1261948-37-1

5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%

Cat. No. B6372013
CAS RN: 1261948-37-1
M. Wt: 248.30 g/mol
InChI Key: PRRZYRSPEJRWHR-UHFFFAOYSA-N
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Description

5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%, also known as 5-MCTM, is a synthetic compound used in various scientific research applications. It is a derivative of thiophenol, a sulfur-containing aromatic hydrocarbon. 5-MCTM is a colorless solid that is soluble in most organic solvents. It is a versatile compound that can be used as a building block for synthesis of other compounds, and it can also be used as a reagent in various reactions.

Scientific Research Applications

5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a catalyst in organic reactions, such as the synthesis of polymers. It is also used in the synthesis of heterocyclic compounds, such as pyridines, and in the synthesis of metal complexes.

Mechanism of Action

5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95% is an aromatic hydrocarbon, and its mechanism of action is based on its ability to interact with other molecules. It can form hydrogen bonds with other molecules, allowing it to act as a bridge between them. It can also interact with other molecules through van der Waals forces, allowing it to act as a stabilizing agent.
Biochemical and Physiological Effects
5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to be an effective inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. It has also been shown to have antioxidant properties, and it has been shown to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent in a variety of reactions. It is also relatively inexpensive, and it is readily available from chemical suppliers. However, it is important to note that 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95% is toxic and should be handled with care.

Future Directions

There are several potential future directions for research on 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%. It could be used in further studies on its biochemical and physiological effects, as well as its potential therapeutic applications. It could also be used in the synthesis of new compounds, such as drugs and other organic compounds. Additionally, it could be used in the development of new catalysts for organic reactions. Finally, further research could be conducted on its potential as an antioxidant and its ability to interact with other molecules.

Synthesis Methods

5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95% can be synthesized by a variety of methods. The most common method is through the reaction of thiophenol with an aryl halide, such as bromobenzene, in the presence of a base, such as sodium hydroxide. This reaction produces 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95% as a byproduct. The reaction can also be carried out using other aryl halides, such as chlorobenzene, and other bases, such as potassium hydroxide.

properties

IUPAC Name

methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-8-3-9(5-11(14)4-8)10-6-12(17-7-10)13(15)16-2/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZYRSPEJRWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CSC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683928
Record name Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-37-1
Record name Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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